Optimization Trajectory: 207-Fold Gain in CDK9 Enzymatic Potency Over Parental Hit A4
CDK9-IN-37 (Compound 24) is the culmination of a 32-derivative optimization campaign starting from the hit compound A4. The CDK9 IC50 improved from 1.139 µM (A4) to 5.5 nM (Compound 24), representing an approximately 207-fold enhancement in enzymatic potency [1]. This trajectory was achieved through rational, structure-guided design and is inseparable from the specific 2,5-disubstituted thiazole scaffold, making the compound non-interchangeable with other CDK9 inhibitors from different chemical series [1].
| Evidence Dimension | CDK9 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5.5 nM (Compound 24 / CDK9-IN-37) |
| Comparator Or Baseline | Hit compound A4: 1139 nM (1.139 µM) |
| Quantified Difference | Approximately 207-fold improvement |
| Conditions | In vitro CDK9 kinase inhibition assay; identical assay conditions within the same study [1] |
Why This Matters
This large optimization margin demonstrates that CDK9-IN-37 is not a generic CDK9 inhibitor but a carefully engineered lead compound with activity levels unattainable by early-series analogs or the original hit.
- [1] Chen S, Huang J, Zhang S, Zheng X, Chen H, Chen TG, Wang L. Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9. Bioorganic Chemistry. 2025 Jun 15;160:108436. View Source
